Tazocilline - 123683-33-0

Tazocilline

Catalog Number: EVT-1476874
CAS Number: 123683-33-0
Molecular Formula: C33H39N9O12S2
Molecular Weight: 817.846
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tazocilline, a combination of piperacillin and tazobactam, is an injectable antibacterial agent used primarily for treating various bacterial infections. Piperacillin is a broad-spectrum semisynthetic penicillin effective against a wide range of gram-positive and gram-negative bacteria, while tazobactam serves as a beta-lactamase inhibitor, enhancing the efficacy of piperacillin against resistant strains. This compound is particularly valuable in clinical settings due to its ability to overcome bacterial resistance mechanisms that involve the production of beta-lactamase enzymes .

Source and Classification

Tazocilline is classified under the category of beta-lactam antibiotics. The active components, piperacillin and tazobactam, are derived from the penicillin nucleus. Piperacillin is synthesized from D(-)-α-aminobenzyl-penicillin, whereas tazobactam is chemically characterized as a penicillanic acid sulfone. The empirical formula for tazobactam is C10H11N4NaO5S, with a molecular weight of 322.3 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of tazobactam involves several steps that typically start from penicillanic acid derivatives. A notable method includes the formation of a benzhydryl ester followed by various chemical reactions to introduce the triazole moiety. For example, one synthesis pathway involves the hydrogenation of specific precursors in the presence of palladium charcoal as a catalyst and sodium hydrogen carbonate in an ethyl acetate-water mixture .

The general steps for synthesizing tazobactam can be summarized as follows:

  1. Formation of Penicillanic Acid Derivative: The initial step often involves modifying penicillanic acid to form an intermediate.
  2. Introduction of Triazole Group: This step includes reactions that add the triazole ring structure to the intermediate.
  3. Final Purification: The product undergoes purification processes such as freeze-drying to obtain tazobactam in its final form.
Chemical Reactions Analysis

Reactions and Technical Details

Tazocilline's effectiveness stems from its ability to inhibit bacterial cell wall synthesis through piperacillin while simultaneously protecting it from hydrolysis by beta-lactamases due to the presence of tazobactam. The reaction mechanism involves the formation of an acyl-enzyme complex between tazobactam and the beta-lactamase enzyme, preventing it from breaking down the beta-lactam ring of piperacillin .

Key reactions include:

  • Inhibition of Beta-Lactamases: Tazobactam binds to the active site of beta-lactamases, forming a stable complex that prevents these enzymes from hydrolyzing piperacillin.
  • Bactericidal Activity: Piperacillin exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), disrupting cell wall synthesis.
Mechanism of Action

Process and Data

The mechanism by which tazocilline operates can be broken down into two primary actions:

  1. Inhibition of Cell Wall Synthesis: Piperacillin binds to PBPs on bacterial cell walls, leading to cell lysis.
  2. Beta-Lactamase Inhibition: Tazobactam inhibits various beta-lactamases that would otherwise render piperacillin ineffective against resistant bacteria .

This dual mechanism allows for enhanced efficacy against both susceptible and resistant bacterial strains.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tazocilline exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white sterile powder.
  • Solubility: Soluble in water; specific solubility data indicates it can dissolve effectively for intravenous administration.
  • Melting Point: The melting point ranges around 170°C for some derivatives.
  • Stability: It is hygroscopic and should be stored under controlled conditions (2-8°C) to maintain stability .

Relevant data include:

  • Molecular Weight: 817.85 g/mol
  • Empirical Formula: C33H39N9O12S2
Applications

Scientific Uses

Tazocilline is primarily used in clinical settings for treating serious infections caused by susceptible strains of bacteria, including:

  • Complicated Intra-abdominal Infections
  • Skin and Skin Structure Infections
  • Pneumonia
  • Urinary Tract Infections

Additionally, it is employed in cases where there is resistance due to beta-lactamase production, making it an essential agent in combating multidrug-resistant bacterial infections .

Chemical and Pharmacological Foundations of Tazocilline

Molecular Structure and Beta-Lactamase Inhibition Dynamics

Tazocilline (piperacillin/tazobactam) represents a rationally designed antibiotic combination wherein two distinct molecular entities confer complementary antibacterial activity. Piperacillin, a semisynthetic ureidopenicillin, features the fundamental β-lactam ring characteristic of penicillin derivatives but incorporates a piperazine side chain that enhances its Gram-negative penetration and antipseudomonal activity. Its molecular formula is C23H27N5O7S, with a molecular weight of 517.56 g/mol [4]. Tazobactam, classified as a penicillanic acid sulfone derivative, possesses the molecular formula C10H12N4O5S and a molecular weight of 300.29 g/mol [8]. Structurally, tazobactam retains the β-lactam core but incorporates a triazolyl moiety and sulfone group, which are critical for its irreversible binding mechanism [8].

The inhibition dynamics center on tazobactam's function as a suicide inhibitor. Upon entering the active site of β-lactamase enzymes (particularly Class A enzymes including TEM, SHV, and CTX-M variants), tazobactam's β-lactam ring undergoes initial acylation by the catalytic serine residue – mimicking piperacillin's fate. However, the adjacent sulfone group facilitates subsequent ring opening and permanent alkylation of the enzyme through formation of stable enamine intermediates [5]. This irreversible covalent modification permanently inactivates the β-lactamase, preventing hydrolysis of co-administered piperacillin. Kinetic studies demonstrate tazobactam's superior potency compared to other β-lactamase inhibitors (e.g., clavulanate, sulbactam), exhibiting 10-25 fold greater efficacy against inhibitor-resistant TEM variants (TEM-30, TEM-31) and the OHIO-1 β-lactamase [5] [8].

Table 1: Molecular Characteristics of Tazocilline Components

ComponentChemical ClassMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPrimary Biochemical Target
PiperacillinUreidopenicillinC23H27N5O7S517.56β-lactam ring, Piperazine side chainPenicillin-Binding Proteins (PBPs: 1b, 2a, 2b, 3)
TazobactamPenicillanic acid sulfoneC10H12N4O5S300.29β-lactam ring, Triazolyl group, SulfoneSerine-β-lactamases (Class A: TEM, SHV, CTX-M; Some Class C)

Pharmacokinetic Properties: Absorption, Distribution, and Elimination Pathways

The pharmacokinetic profile of Tazocilline is defined by the distinct yet coordinated behaviors of its two components following intravenous administration. Neither piperacillin nor tazobactam exhibits significant oral bioavailability, necessitating parenteral delivery [4] [9]. After IV infusion, both components display linear pharmacokinetics and distribute widely into tissues and body fluids, including interstitial fluid, kidneys, intestinal mucosa, gallbladder, lung, and bone. Protein binding is moderate and differential: piperacillin binds human serum proteins at 16-30%, while tazobactam binding ranges from 20-23% [4] [9]. The volume of distribution (Vd) for piperacillin approximates 0.18 L/kg in adults and 0.3-0.4 L/kg in infants and children, indicating extensive extravascular distribution. Tazobactam's Vd is slightly higher at approximately 0.26-0.39 L/kg across age groups [9].

Metabolism is minimal for both agents. Piperacillin undergoes limited hepatic metabolism (<30%) to a desethyl metabolite retaining minor antibacterial activity. Tazobactam undergoes negligible metabolism, with its primary metabolite (M1) being an inactive open-ring derivative formed via non-enzymatic hydrolysis [4] [8]. The predominant elimination pathway for both compounds is renal excretion of unchanged drug via glomerular filtration and active tubular secretion. Within 24 hours, 68-80% of the piperacillin dose and approximately 80% of tazobactam are recovered unchanged in urine, achieving high urinary concentrations [4] [9]. A significant secondary route is biliary excretion, where concentrations can exceed plasma levels by several-fold, particularly for piperacillin [4] [9].

Elimination half-life (t½) exhibits developmental changes: in term neonates (postnatal day 0-7), piperacillin's t½ ranges 3.5-4 hours, decreasing to 1.5-2 hours by postnatal day 28. Infants aged 1-6 months show a t½ of approximately 47 minutes (0.78 hours), while children aged 6-12 years exhibit adult-like clearance with t½ ≈ 0.7-1.0 hours [9]. Systemic clearance (CL) correlates strongly with renal maturation: preterm neonates have significantly lower CL than term infants, while children >2 years approach adult clearance values (≈160 mL/min/1.73m²) [4] [9]. These age-dependent changes necessitate dosage adjustments in pediatric populations based on developmental pharmacology principles.

Table 2: Key Pharmacokinetic Parameters of Tazocilline Components

ParameterPiperacillinTazobactamNotes
Protein Binding (%)16-30%20-23%Concentration-independent
Volume of Distribution (L/kg)0.18 (Adults); 0.3-0.4 (Children)0.26-0.39Extensive tissue distribution
Primary Elimination RouteRenal (68% unchanged)Renal (80% unchanged)Glomerular filtration + Tubular secretion
Secondary Elimination RouteBiliary excretionBiliary excretionPiperacillin achieves high bile concentrations
MetabolismHepatic (<30% to desethyl metabolite)Negligible (M1 metabolite via hydrolysis)Metabolites largely inactive
Half-life (t½)
• Term Neonates (Day 0-7)3.5-14 hrNot well characterizedHighly variable
• Infants (1-6 months)~0.78 hrParallels piperacillinAge-dependent decrease
• Children (6-12 yr)0.7-1.0 hrParallels piperacillinMaturing renal function
Systemic Clearance32-41 mL/min/1.73m² (Neonates); 124-160 mL/min/1.73m² (Older children)Correlates with piperacillinRenal function dependent

Synergistic Mechanism of Piperacillin and Tazobactam: Beta-Lactam/Beta-Lactamase Interaction

The therapeutic efficacy of Tazocilline arises from a sophisticated biochemical synergy between its components, operating through sequential target engagement. Piperacillin functions as the primary bactericidal agent by binding covalently to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells. Specifically, it exhibits high affinity for PBP-1b, PBP-2, and PBP-3 in Gram-negative bacteria (including Pseudomonas aeruginosa) and PBP-2a in Staphylococcus aureus [4] [6]. This binding irreversibly inhibits the transpeptidase and carboxypeptidase activities essential for peptidoglycan cross-linking during cell wall synthesis. The resulting impairment of cell wall integrity leads to osmotic instability, cell lysis, and death – particularly in rapidly dividing organisms [4].

However, β-lactamase-producing bacteria can hydrolyze piperacillin's β-lactam ring before it reaches its PBP targets, conferring resistance. Tazobactam counteracts this defense through three synergistic actions:

  • Competitive Inhibition: Tazobactam possesses higher affinity (lower Ki) for many β-lactamases than piperacillin itself. It acts as a preferential substrate, diverting the enzymes away from piperacillin [5] [8].
  • Irreversible Inactivation: As a mechanism-based inhibitor, tazobactam undergoes catalytic opening by the β-lactamase but forms a stable acyl-enzyme complex that cannot be hydrolyzed (suicide inhibition). This permanently removes β-lactamase molecules from the functional pool [5] [8].
  • "Shielding" Effect: By saturating periplasmic β-lactamases in Gram-negative bacteria, tazobactam creates a protective microenvironment allowing piperacillin to diffuse unimpeded to its PBP targets [6].

This synergy dramatically extends piperacillin's spectrum to include β-lactamase-producing strains of Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis), Haemophilus influenzae, Bacteroides fragilis, and methicillin-susceptible Staphylococcus aureus (MSSA) [2] [6]. Critically, the combination maintains potent activity against Pseudomonas aeruginosa due to piperacillin's inherent antipseudomonal properties augmented by tazobactam's inhibition of plasmid-encoded and some chromosomal β-lactamases [2] [6]. The fixed 8:1 ratio (piperacillin:tazobactam) in clinical formulations ensures sufficient tazobactam concentrations to inhibit β-lactamases while maintaining therapeutic levels of piperacillin at infection sites [6] [8].

Biochemically, the synergy manifests as a significant reduction in the minimum inhibitory concentration (MIC) of piperacillin against β-lactamase-producing strains when combined with tazobactam. For example, an E. coli strain with an MIC of >256 µg/mL to piperacillin alone may exhibit an MIC of 8 µg/mL to the piperacillin-tazobactam combination – a 32-fold potentiation [2]. This kinetic advantage underpins the clinical utility against polymicrobial infections involving mixed aerobic/anaerobic, Gram-positive/Gram-negative flora where multiple β-lactamase types may be present simultaneously [2] [6].

Properties

CAS Number

123683-33-0

Product Name

Tazocilline

IUPAC Name

(2S,5R,6R)-6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C33H39N9O12S2

Molecular Weight

817.846

InChI

InChI=1S/C23H27N5O7S.C10H12N4O5S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17)/t13?,14-,15+,20-;7-,8+,10+/m11/s1

InChI Key

LITBAYYWXZOHAW-QNWQYGOSSA-N

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3

Synonyms

Piperacillin-TazobactaM Powder 8:1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.